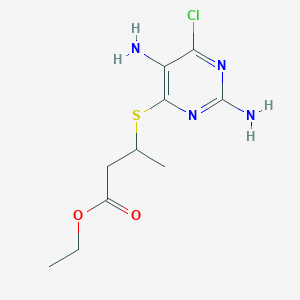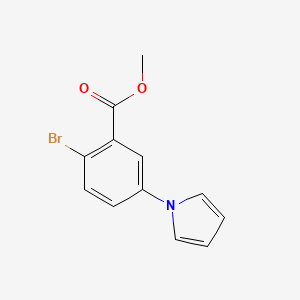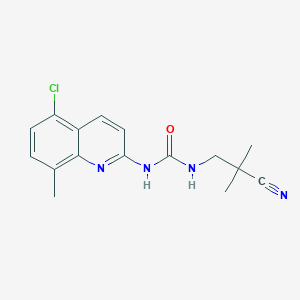![molecular formula C15H12IN3OS B7433840 N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine, also known as DIPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine is not fully understood. However, studies have shown that it acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine can disrupt cell signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine in lab experiments is its high potency and specificity. N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has been shown to have potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. However, one of the limitations of using N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine to cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine. One area of research is the development of more efficient synthesis methods for N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine. Another area of research is the development of new derivatives of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine that have improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine and its potential applications in various fields.
Conclusion:
In conclusion, N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine involves a multistep process that has been optimized to yield high purity and high yield of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine. N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has been shown to have potent anti-cancer properties and can induce apoptosis in cancer cells. However, its low solubility in aqueous solutions is a limitation for its use in lab experiments. Further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine involves a multistep process that includes the preparation of starting materials, reaction conditions, and purification steps. The most common method for synthesizing N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine is through a palladium-catalyzed cross-coupling reaction between 6-iodo-thieno[3,2-d]pyrimidin-4-amine and 3,4-dihydrocoumarin. This method has been optimized to yield high purity and high yield of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine is in the field of cancer research. Studies have shown that N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has potent anti-cancer properties and can induce apoptosis in cancer cells. N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3OS/c16-13-6-12-14(21-13)15(18-8-17-12)19-11-2-1-9-3-4-20-7-10(9)5-11/h1-2,5-6,8H,3-4,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUINXUWHQKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)NC3=NC=NC4=C3SC(=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)

![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)